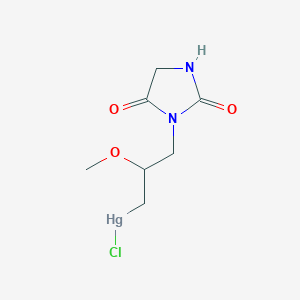
3-(3-Chloromercuri-2-methoxy-1-propyl)hydantoin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Chloromercuri-2-methoxy-1-propyl)hydantoin is a chemical compound with the molecular formula C7H11ClHgN2O3 and a molecular weight of 407.24 g/mol . This compound is known for its unique structure, which includes a mercury atom bonded to a chloromercuri group and a methoxy group attached to a propyl chain. It is used in various scientific and industrial applications due to its distinctive chemical properties.
准备方法
The synthesis of 3-(3-Chloromercuri-2-methoxy-1-propyl)hydantoin involves several steps. One common method includes the reaction of 2-methoxyalkylmercuric halides with hydrazine hydrate . This reaction proceeds through the formation of mercuri-bis-2-methoxyalkane, which decomposes to give 2-methoxyalkane radicals. These radicals may lose or gain a hydrogen atom to form 2-methoxyalkene or alkane. The reaction is carried out by dissolving the starting material in boiling alkali and then adding hydrazine hydrate, resulting in the precipitation of metallic mercury and the formation of the desired product .
化学反应分析
3-(3-Chloromercuri-2-methoxy-1-propyl)hydantoin undergoes various chemical reactions, including:
Reduction: The compound can be reduced by hydrazine hydrate, leading to the formation of methoxyalkane radicals.
Decomposition: The compound can decompose to form methoxyalkane and metallic mercury under certain conditions.
Common reagents used in these reactions include hydrazine hydrate, alkali, and halogens. The major products formed from these reactions are methoxyalkane, methoxyalkene, and metallic mercury .
科学研究应用
3-(3-Chloromercuri-2-methoxy-1-propyl)hydantoin is used in various scientific research applications, including:
作用机制
The mechanism of action of 3-(3-Chloromercuri-2-methoxy-1-propyl)hydantoin involves its interaction with biological molecules through the chloromercuri group. This group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes . The methoxy group and propyl chain also play a role in the compound’s overall reactivity and interactions with other molecules .
相似化合物的比较
3-(3-Chloromercuri-2-methoxy-1-propyl)hydantoin can be compared with other organomercurial compounds, such as:
Methylmercury: Known for its high toxicity and ability to bioaccumulate in living organisms.
Ethylmercury: Used in vaccines as a preservative (thimerosal) and has a shorter half-life in the human body compared to methylmercury.
Phenylmercury: Used as a fungicide and antiseptic, with different reactivity and toxicity profiles compared to this compound.
The uniqueness of this compound lies in its specific structure, which allows for distinct chemical reactions and applications in various fields .
属性
CAS 编号 |
3367-29-1 |
|---|---|
分子式 |
C7H11ClHgN2O3 |
分子量 |
407.22 g/mol |
IUPAC 名称 |
chloro-[3-(2,5-dioxoimidazolidin-1-yl)-2-methoxypropyl]mercury |
InChI |
InChI=1S/C7H11N2O3.ClH.Hg/c1-5(12-2)4-9-6(10)3-8-7(9)11;;/h5H,1,3-4H2,2H3,(H,8,11);1H;/q;;+1/p-1 |
InChI 键 |
NOGBFWIZGRISKE-UHFFFAOYSA-M |
规范 SMILES |
COC(CN1C(=O)CNC1=O)C[Hg]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


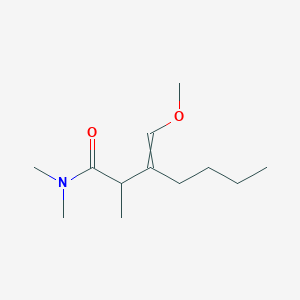
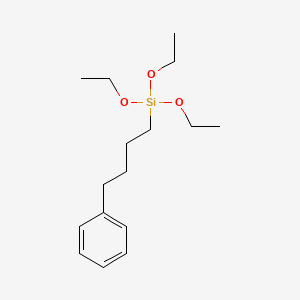
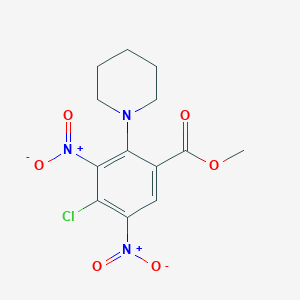
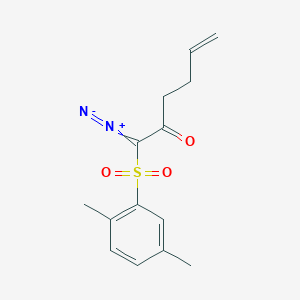
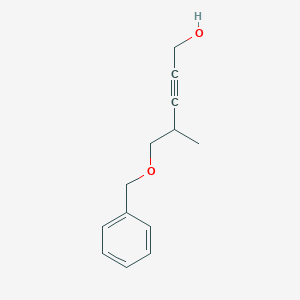
![(6S)-6-(4-bromophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one](/img/structure/B14177164.png)
![N-{[1-(4-Cyanonaphthalen-1-yl)piperidin-3-yl]methyl}acetamide](/img/structure/B14177167.png)
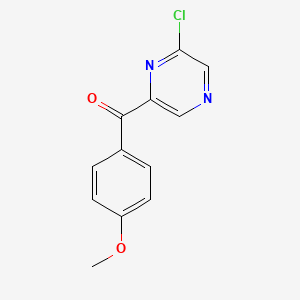
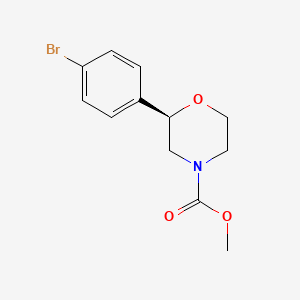
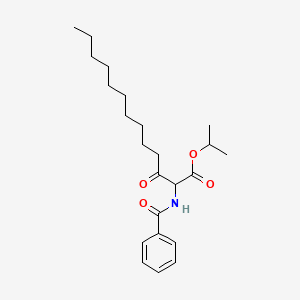
![4-(Bromomethyl)-1-[4-(trifluoromethyl)phenyl]-1H-indazole](/img/structure/B14177180.png)
![(2S)-2-Methyl-2-[3-(triphenylmethoxy)propyl]cyclohexan-1-one](/img/structure/B14177183.png)
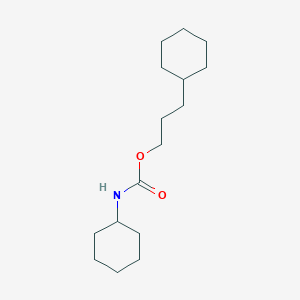
![[2-(4-phenylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)methanone](/img/structure/B14177215.png)
